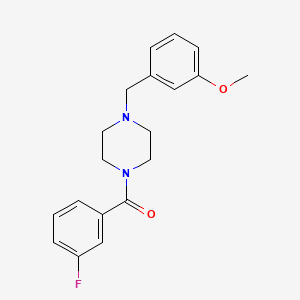

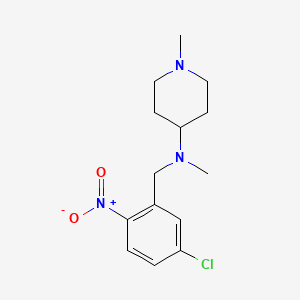

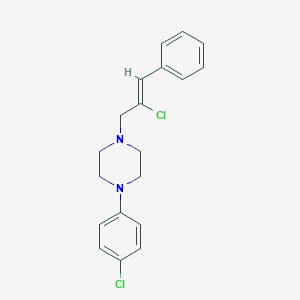

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine" involves multi-step organic reactions that often start from basic chemical building blocks, such as D-arabinose or other simple organic molecules. For instance, the synthesis of enantiopure functionalized cyclic nitrones from D-arabinose showcases the type of methodology that might be applied in the synthesis of closely related compounds (Closa & Wightman, 1998). Moreover, the development of novel synthetic routes to produce polysubstituted pyrrolines through integrated transition metal catalyzed reactions illustrates the complexity and innovation in synthesizing structurally similar compounds (Clique, Vassiliou, Monteiro, & Balme, 2002).

Molecular Structure Analysis

The determination of molecular structure plays a critical role in understanding the chemical behavior and properties of a compound. X-ray crystallography is a common technique used for this purpose, providing detailed information on molecular geometry, bond lengths, and angles. For example, the synthesis and crystal structure analysis of a related pyrrolidine compound demonstrated the utility of X-ray crystallography in confirming molecular configurations (Fu et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of "(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine" can be inferred from related compounds, which undergo various cycloaddition reactions, exhibit antioxidant properties, and participate in complex chemical transformations. For instance, the cycloaddition reactions of enantiopure functionalized cyclic nitrones highlight the potential reactivity patterns that could be relevant to our compound of interest (Closa & Wightman, 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the practical handling and application of the compound. These properties are often determined through experimental studies, including spectroscopy and crystallography. For related compounds, studies on their physical and structural characteristics have provided insights into their stability and solubility behaviors (Nelson, Karpishin, Rettig, & Orvig, 1988).

Chemical Properties Analysis

The chemical properties of a compound encompass its reactivity, stability under various conditions, and interactions with other chemicals. These properties can be deduced from experimental data and theoretical calculations. For instance, the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine provided valuable data on the chemical properties of structurally similar compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Propiedades

IUPAC Name |

1-[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-4-phenoxybutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-15(2)17-13-21(14-18(17)20(3)4)19(22)11-8-12-23-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,8,11-14H2,1-4H3/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRVKXWWFYENGG-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1N(C)C)C(=O)CCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)CCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)

![6-methyl-4-{[2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5630218.png)

![9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5630255.png)

![4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)

![3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5630264.png)

![2-[(4-bromobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5630277.png)